![molecular formula C17H18INO B5085704 2-iodo-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B5085704.png)
2-iodo-N-(2-isopropyl-6-methylphenyl)benzamide
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Overview
Description
2-iodo-N-(2-isopropyl-6-methylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. This compound has been synthesized using various methods and has shown promising results in several studies.
Mechanism of Action
The mechanism of action of 2-iodo-N-(2-isopropyl-6-methylphenyl)benzamide involves its interaction with specific proteins and enzymes in the body. This compound binds to the active site of these proteins and enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, including the regulation of cell growth and division, the modulation of immune responses, and the prevention of inflammation.
Biochemical and Physiological Effects
Studies have shown that 2-iodo-N-(2-isopropyl-6-methylphenyl)benzamide has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to modulate immune responses by inhibiting the activity of specific enzymes involved in the immune system. Additionally, this compound has been shown to prevent inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 2-iodo-N-(2-isopropyl-6-methylphenyl)benzamide in lab experiments include its high purity and specificity, which allows for accurate and reproducible results. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are several future directions for the use of 2-iodo-N-(2-isopropyl-6-methylphenyl)benzamide in scientific research. One potential application is in the development of new drugs for the treatment of cancer and inflammatory diseases. This compound could also be used as a tool to investigate the mechanism of action of specific proteins and enzymes involved in various biological processes. Additionally, future research could focus on developing safer and more efficient methods for synthesizing and handling this compound.
In conclusion, 2-iodo-N-(2-isopropyl-6-methylphenyl)benzamide is a valuable compound in scientific research with potential applications in medicine, biochemistry, and pharmacology. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for its use in research.
Synthesis Methods
The synthesis of 2-iodo-N-(2-isopropyl-6-methylphenyl)benzamide involves the reaction of 2-isopropyl-6-methylaniline with iodine and benzoyl chloride in the presence of aluminum chloride. The resulting compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
2-iodo-N-(2-isopropyl-6-methylphenyl)benzamide has been extensively studied for its potential applications in scientific research. This compound has been used as a tool in biochemistry and pharmacology to investigate the mechanism of action of various proteins and enzymes. It has also been used in medicinal chemistry to develop new drugs for the treatment of various diseases.
properties
IUPAC Name |
2-iodo-N-(2-methyl-6-propan-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO/c1-11(2)13-9-6-7-12(3)16(13)19-17(20)14-8-4-5-10-15(14)18/h4-11H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSIXHWGDRLHTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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